molecular formula C11H11ClN2O2 B3250803 3-Quinolinamine, 4-chloro-6,7-dimethoxy- CAS No. 205448-45-9

3-Quinolinamine, 4-chloro-6,7-dimethoxy-

Cat. No. B3250803
Key on ui cas rn: 205448-45-9
M. Wt: 238.67 g/mol
InChI Key: PVNJEWZCQLRQLP-UHFFFAOYSA-N
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Patent
US06638945B1

Procedure details

3-BOCamino-4-chloro-6,7-dimethoxyquinoline (18 g) was dissolved in trifluoroacetic acid (200 ml) with stirring, triethylsilane (80 ml) was then added. Stirred at room temperature for 2 hours. Evaporated. The dark red oily residue was treated with ice/water and carefully basified with 880 ammonia. The resulting red gum was scratched and stirred upon which it slowly solidified. Solid was filtered off and washed with water. Dried to give 3-amino-4-chloro-6,7-dimethoxyquinoline (7 g). On standing overnight more solid came out of the filtrate this was filtered off washed with water and dried to give 3-amino-4-chloro-6,7-dimethoxyquinoline (3.5 g) (Total yield 83%).
Name
3-BOCamino-4-chloro-6,7-dimethoxyquinoline
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[CH:10]=[N:11][C:12]2[C:17]([C:18]=1[Cl:19])=[CH:16][C:15]([O:20][CH3:21])=[C:14]([O:22][CH3:23])[CH:13]=2)(OC(C)(C)C)=O.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[NH2:8][C:9]1[CH:10]=[N:11][C:12]2[C:17]([C:18]=1[Cl:19])=[CH:16][C:15]([O:20][CH3:21])=[C:14]([O:22][CH3:23])[CH:13]=2

Inputs

Step One
Name
3-BOCamino-4-chloro-6,7-dimethoxyquinoline
Quantity
18 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC=1C=NC2=CC(=C(C=C2C1Cl)OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporated
ADDITION
Type
ADDITION
Details
The dark red oily residue was treated with ice/water
STIRRING
Type
STIRRING
Details
stirred upon which it
FILTRATION
Type
FILTRATION
Details
Solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC2=CC(=C(C=C2C1Cl)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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